molecular formula C14H18N2 B055026 TDBIA CAS No. 121784-56-3

TDBIA

Cat. No.: B055026
CAS No.: 121784-56-3
M. Wt: 214.31 g/mol
InChI Key: HENBLLXAHPTGHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine involves several steps. One method includes the preparation of its enantiomers, which are then tested for their actions on central dopamine and serotonin receptors . Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring.

Mechanism of Action

The compound exerts its effects primarily through its interaction with central dopamine and serotonin receptors. It has been shown to possess potent central 5-HT1A receptor stimulating properties . The molecular targets include these receptors, and the pathways involved are related to neurotransmission and receptor activation.

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine can be compared with other indole derivatives that also interact with serotonin and dopamine receptors. Similar compounds include:

The uniqueness of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine lies in its specific receptor affinity and the resulting pharmacological effects.

Properties

CAS No.

121784-56-3

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N,N-dimethyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine

InChI

InChI=1S/C14H18N2/c1-16(2)11-5-3-10-4-6-14-12(7-8-15-14)13(10)9-11/h4,6-8,11,15H,3,5,9H2,1-2H3

InChI Key

HENBLLXAHPTGHX-UHFFFAOYSA-N

SMILES

CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3

Synonyms

6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine
6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (+)-(R)-isomer
6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (-)-(S)-isomer
TDBIA

Origin of Product

United States

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